

Technical Support Center: Investigating Low Tumor Uptake of DS-8895a

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS-8895

Cat. No.: B2882344

[Get Quote](#)

This technical support resource is designed for researchers, scientists, and drug development professionals who may be encountering or investigating the low tumor uptake of **DS-8895a**, an anti-EphA2 antibody. The following troubleshooting guides and frequently asked questions (FAQs) are based on findings from clinical trials and provide detailed experimental context.

Frequently Asked Questions (FAQs)

Q1: Has low tumor uptake of **DS-8895a** been observed in clinical trials?

Yes, a phase 1 dose-escalation and biodistribution study (NCT02252211) involving patients with advanced EphA2-positive cancers reported low-grade tumor uptake of 89Zr-labeled **DS-8895a**.^[1] This observation was a critical factor in the decision to halt further development of the antibody.^[1]

Q2: What was the patient population in the clinical trial that observed low tumor uptake?

The study enrolled nine patients with various advanced or metastatic EphA2-positive cancers, including colorectal, gastric, head and neck, high-grade serous adenocarcinoma, lung, and pancreatic cancers.^[1] Seven of these patients received at least one infusion of **DS-8895a**.^[1]

Q3: How was the tumor uptake of **DS-8895a** measured in the clinical trial?

The biodistribution and tumor uptake of **DS-8895a** were assessed using positron emission tomography (PET) imaging.^{[1][2]} Patients received infusions of **DS-8895a** trace-labeled with

Zirconium-89 (89Zr-Df-**DS-8895a**) on Day 1 and Day 36 of the trial.[2] Whole-body PET/CT images were acquired at multiple time points after the infusions to visualize the distribution of the antibody.[2]

Q4: Were there any preclinical indications of potential low tumor uptake?

Preclinical studies using mouse xenograft models of human breast and gastric cancer did show that **DS-8895a** could inhibit tumor growth.[3] However, the translation from preclinical models to clinical efficacy can be complex. Factors such as differences in tumor microenvironment, EphA2 expression levels and accessibility, and human-specific pharmacokinetic properties can influence tumor uptake in patients.

Troubleshooting Guide: Investigating Low Antibody Tumor Uptake

If you are encountering low tumor uptake in your own experiments with EphA2-targeting antibodies, consider the following potential issues and troubleshooting steps.

Potential Issue 1: Target Antigen Expression and Accessibility

Low or heterogeneous expression of the target antigen, EphA2, within the tumor can lead to poor antibody accumulation. Additionally, the epitope may be masked or inaccessible.

Troubleshooting Steps:

- Verify EphA2 Expression:
 - Immunohistochemistry (IHC): Perform IHC on tumor biopsies to confirm the presence and assess the cellular localization and heterogeneity of EphA2 expression.
 - Quantitative Analysis: Utilize quantitative immunofluorescence or flow cytometry on dissociated tumor cells to measure the level of EphA2 expression.
- Assess Target Accessibility:

- In vitro Binding Assays: Conduct binding assays with live tumor cells to confirm that the antibody can access its epitope.

Potential Issue 2: Antibody Pharmacokinetics and Stability

The pharmacokinetic properties of the antibody, including its circulation half-life and stability, can impact the amount of antibody that reaches the tumor.

Troubleshooting Steps:

- Pharmacokinetic Analysis: In preclinical models, perform pharmacokinetic studies to determine the serum concentration of the antibody over time.
- Assess Antibody Integrity: Evaluate the stability of the antibody in serum to ensure it is not rapidly degrading or forming aggregates.

Potential Issue 3: Tumor Microenvironment Factors

The tumor microenvironment, including high interstitial fluid pressure, dense extracellular matrix, and poor vascularization, can create a physical barrier to antibody penetration.

Troubleshooting Steps:

- Histological Analysis: Examine tumor histology for characteristics of a dense stroma or poor vascularization.
- Imaging of Vascular Permeability: In preclinical models, imaging techniques can be used to assess tumor vascular permeability and blood flow.

Quantitative Data Summary

The following table summarizes the dosing and tumor uptake findings from the **DS-8895a** bioimaging study (NCT02252211).

Parameter	Details
Drug	DS-8895a (anti-EphA2 antibody)
Tracer	89Zr-Df-DS-8895a
Patient Cohorts	Cohort 1: 1 mg/kg DS-8895a Cohort 2: 3 mg/kg DS-8895a
Imaging Modality	Positron Emission Tomography (PET)/Computed Tomography (CT)
Tumor Uptake Assessment	Qualitative scoring (0-3 scale: none, low, medium, high)
Observed Tumor Uptake	Low-grade uptake in most tumors[1]
Normal Tissue Uptake	No significant uptake in normal tissues[1]
Best Clinical Response	Cohort 1: Stable Disease Cohort 2: Progressive Disease[1]

Experimental Protocols

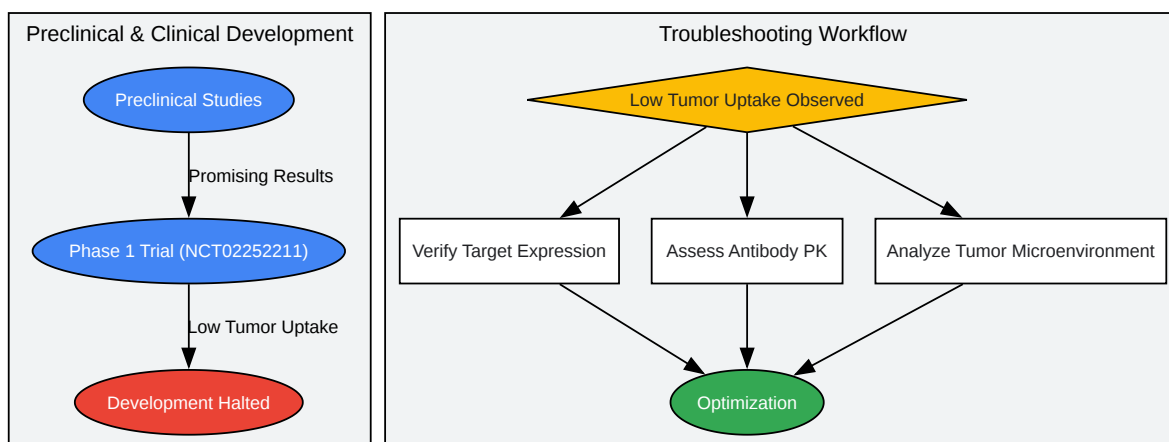
Protocol: 89Zr-**DS-8895a** PET/CT Imaging for Biodistribution

This protocol provides a generalized overview based on the methodology described in the NCT02252211 clinical trial.

- Patient Preparation: Patients with confirmed EphA2-positive advanced solid tumors were enrolled.
- Tracer Administration:
 - On Day 1 and Day 36, patients received an intravenous infusion of **DS-8895a** trace-labeled with 89Zr (89Zr-Df-**DS-8895a**).[2]
 - The initial dose on Day 1 was 0.2 mg/kg, with subsequent therapeutic doses adjusted based on the cohort assignment (1 mg/kg or 3 mg/kg).[2]
- PET/CT Imaging:

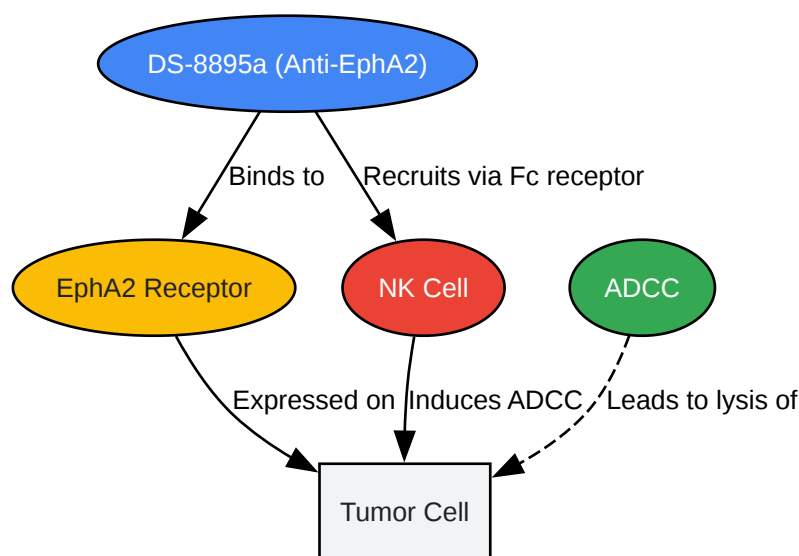
- Whole-body PET/CT scans were performed at multiple time points after the 89Zr-Df-**DS-8895a** infusion.[2]
- Imaging was conducted on Day 1, Day 4/5, and Day 7/8 following the initial infusion, and on Day 36, Day 39/40, and Day 42/43 following the second tracer infusion.[2]
- Image Analysis:
 - The biodistribution and tumor uptake of 89Zr-Df-**DS-8895a** were determined through qualitative analysis of the PET/CT images.[2]
 - Tumor uptake in reference lesions was scored on a 0-3 point scale (none, low, medium, high).[2]

Visualizations



[Click to download full resolution via product page](#)

Caption: **DS-8895a** development pathway and troubleshooting workflow.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **DS-8895a**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A phase 1 safety and bioimaging trial of antibody DS-8895a against EphA2 in patients with advanced or metastatic EphA2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Novel anti-Epha2 antibody, DS-8895a for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Investigating Low Tumor Uptake of DS-8895a]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2882344#low-tumor-uptake-of-ds-8895-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com